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Compound of Interest

Compound Name: EZH2-IN-22

Cat. No.: B15586703

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit
of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in epigenetic
regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark
associated with transcriptional repression.[1][2] EZH2 is frequently overexpressed or mutated
in various cancers, making it a compelling therapeutic target. This document provides detailed
application notes and protocols for the in vivo administration of EZH2 inhibitors in mouse
models, intended for researchers, scientists, and drug development professionals.

While the specific compound "EZH2-IN-22" did not yield specific public data, this document
compiles information from preclinical studies of several well-characterized and widely used
EZH2 inhibitors: GSK126, Tazemetostat (EPZ-6438), and GSK343. These notes are intended
to serve as a comprehensive guide for designing and executing in vivo studies with EZH2
inhibitors.

Data Presentation: EZH2 Inhibitor Dosage and
Administration in Mouse Models

The following tables summarize the quantitative data on the dosage and administration of
common EZH2 inhibitors in various mouse models, compiled from published preclinical studies.

Table 1: GSK126
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Table 2: Tazemetostat (EPZ-6438)
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Experimental Protocols

Protocol 1: Preparation and Administration of
Tazemetostat (EPZ-6438) for Oral Gavage

Materials:

o Tazemetostat (EPZ-6438) powder
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e Vehicle: 0.5% Sodium carboxymethylcellulose (NaCMC) and 0.1% Tween-80 in sterile water
 Sterile conical tubes

e Sonicator

e \ortex mixer

o Oral gavage needles (20-22 gauge, ball-tipped)

o Sterile syringes

Procedure:

o Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of NaCMC and 0.1 mL of
Tween-80 in 100 mL of sterile water. Mix thoroughly until a clear solution is formed.

e Tazemetostat Formulation:

[e]

Weigh the required amount of Tazemetostat powder to achieve the desired concentration
(e.g., 40 mg/mL).[7]

[e]

Suspend the powder in the prepared vehicle.

o

Sonicate and vortex the suspension until a homogenous solution is achieved.[7]

[¢]

Prepare fresh each day of dosing. Store the solution at 4°C between doses on the same
day and bring to room temperature with stirring before administration.[7]

e Animal Dosing:
o Gently restrain the mouse.

o Measure the appropriate volume of the Tazemetostat suspension based on the animal's
body weight (e.g., 0.1 mL per 10 grams of body weight for a 400 mg/kg dose).[7]

o Administer the suspension slowly via oral gavage using a suitable gavage needle.
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Protocol 2: Preparation and Administration of GSK343
for Intraperitoneal (IP) Injection

Materials:

GSK343 powder

Dimethyl sulfoxide (DMSO)

Sterile Phosphate-Buffered Saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes and needles (27-30 gauge)

Procedure:

e Stock Solution Preparation:
o Prepare a stock solution of GSK343 in DMSO (e.g., 10 mg/mL).[11]
o Vortex thoroughly to ensure complete dissolution.[11]

e Working Solution Preparation:

o On the day of injection, dilute the stock solution with sterile PBS to the final desired
concentration. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), if the
injection volume is 200 pL, the final concentration should be 1 mg/mL. To achieve this,
dilute the 10 mg/mL DMSO stock 1:10 in PBS. The final DMSO concentration should be
kept low (typically <5-10%) to avoid toxicity.[11][12]

e Animal Dosing:
o Gently restrain the mouse to expose the abdomen.

o Wipe the injection site with an alcohol swab.
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o Insert the needle into the lower quadrant of the abdomen at a 15-30 degree angle.
o Gently aspirate to ensure the needle is not in a blood vessel or organ.

o Slowly inject the prepared GSK343 solution.[11]

Mandatory Visualization
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Caption: Simplified EZH2 signaling pathway and the mechanism of its inhibition.
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In Vivo EZH2 Inhibitor Experimental Workflow
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Caption: General experimental workflow for evaluating EZH2 inhibitors in mouse models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15586703#ezh2-in-22-dosage-and-administration-in-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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